molecular formula C9H12Cl3N3 B2538592 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 91003-86-0

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Cat. No. B2538592
CAS RN: 91003-86-0
M. Wt: 268.57
InChI Key: SEOYUNGLAMIHQQ-UHFFFAOYSA-N
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Description

“2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine” is a chemical compound with the CAS Number: 135875-16-0. It has a molecular weight of 195.65 and its IUPAC name is 2-(5-chloro-1H-benzimidazol-2-yl)ethanamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of triethylamine in butan-1-ol at 100.0℃ for 20.0h . Another method involves the use of O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and triethylamine in dichloromethane at 20.0℃ for 3.0h .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) and the InChI key is WKDCEGOIWKEIGY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it reacts with triethylamine in butan-1-ol at 100.0℃ for 20.0h . Another reaction involves the use of O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and triethylamine in dichloromethane at 20.0℃ for 3.0h .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 195.65 .

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Researchers have designed and synthesized novel derivatives based on its structure, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. These compounds exhibited moderate to high inhibitory activities against tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .

PqsR Inhibition for Quorum Sensing

Quorum sensing (QS) plays a crucial role in bacterial communication and virulence. Recent work has focused on blocking the AQ signal reception at the level of PqsR, a key regulator in QS. Inhibition of PqsR transcription leads to reduced luminescence readout, which could have implications for controlling bacterial infections .

Regiocontrolled Synthesis of Substituted Imidazoles

Imidazoles are essential components in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance. Researchers have emphasized the bonds formed during imidazole formation, which could be relevant for drug discovery and materials science .

Coordination Chemistry and Metal Complexes

Imidazole derivatives often form stable complexes with metal ions. Researchers could investigate the coordination chemistry of this compound with transition metals. Such complexes might find applications in catalysis, sensors, or materials science.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOYUNGLAMIHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

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